3-(4-ethoxyphenyl)-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS No.: 1040677-06-2
Cat. No.: VC11964770
Molecular Formula: C22H16F3N7O3
Molecular Weight: 483.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040677-06-2 |
|---|---|
| Molecular Formula | C22H16F3N7O3 |
| Molecular Weight | 483.4 g/mol |
| IUPAC Name | 3-(4-ethoxyphenyl)-6-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C22H16F3N7O3/c1-2-34-16-8-6-15(7-9-16)32-20-18(28-30-32)21(33)31(12-26-20)11-17-27-19(29-35-17)13-4-3-5-14(10-13)22(23,24)25/h3-10,12H,2,11H2,1H3 |
| Standard InChI Key | DQXXRMCRIBETQU-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)N=N2 |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)N=N2 |
Introduction
Synthesis
The synthesis of such complex molecules typically involves multiple steps, including the formation of the triazolopyrimidine core and the attachment of the oxadiazole side chain. Common methods might involve condensation reactions and cyclization steps, but specific procedures for this compound are not detailed in the provided sources.
Potential Applications
Compounds with similar structures have been explored for various applications:
-
Pharmaceuticals: Triazolopyrimidines and oxadiazoles are known for their biological activity, including antimicrobial and anticancer properties.
-
Materials Science: Fluorinated compounds can exhibit unique optical and electronic properties, making them suitable for advanced materials.
Research Findings
While specific research findings on this compound are scarce, related compounds have shown promising results in biological assays and materials applications. Further research is needed to fully explore its potential.
Data Table
| Property | Description |
|---|---|
| Chemical Formula | Complex triazolopyrimidine with oxadiazole side chain |
| Molecular Weight | Not explicitly stated |
| Physical Properties | Limited information available |
| Synthesis | Multi-step process likely involving condensation and cyclization |
| Potential Applications | Pharmaceuticals, Materials Science |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume